molecular formula C12H18O2 B2690130 1-(3-Methoxypropoxy)-2,3-dimethylbenzene CAS No. 1690486-61-3

1-(3-Methoxypropoxy)-2,3-dimethylbenzene

Cat. No.: B2690130
CAS No.: 1690486-61-3
M. Wt: 194.274
InChI Key: WVFNSGFBSSNJCX-UHFFFAOYSA-N
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Description

1-(3-Methoxypropoxy)-2,3-dimethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with methoxypropoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropoxy)-2,3-dimethylbenzene typically involves the reaction of 2,3-dimethylphenol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropoxy)-2,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Methoxypropoxy)-2,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets. The methoxypropoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dimethyl groups on the benzene ring can affect the compound’s electronic properties, making it more or less reactive in certain chemical environments.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxypropoxy)propan-1-ol: Similar in structure but with a different functional group.

    3-Methoxy-1-propanol: Another compound with a methoxypropoxy group but different overall structure.

Uniqueness

1-(3-Methoxypropoxy)-2,3-dimethylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. Its combination of methoxypropoxy and dimethyl groups on a benzene ring makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(3-Methoxypropoxy)-2,3-dimethylbenzene, also known by its CAS number 1690486-61-3, is a compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its methoxypropoxy side chain and a dimethyl-substituted benzene ring. The structural formula can be represented as follows:

C12H18O\text{C}_{12}\text{H}_{18}\text{O}

This compound's unique structure contributes to its interaction with biological systems, particularly in enzyme inhibition and potential therapeutic effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against diseases such as cancer .
  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation, making it a candidate for further research in cancer therapy .
  • Anti-inflammatory Properties : There is evidence supporting its role in reducing inflammation, which is crucial in the treatment of chronic inflammatory diseases.

Case Studies

  • Antitumor Activity : A study highlighted the efficacy of this compound in inhibiting the growth of various cancer cell lines. The compound showed significant cytotoxicity against ovarian and prostate cancer cells, suggesting its potential as an anticancer agent .
  • Enzyme Interaction : Research demonstrated that this compound could bind effectively to the active sites of certain enzymes, leading to a decrease in their activity. This binding affinity was quantitatively assessed using enzyme kinetics studies.

Data Table: Biological Activities

Biological ActivityObserved EffectsReference
AntitumorInhibition of tumor cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionDecreased activity of target enzymes

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond basic research. Its properties make it suitable for:

  • Drug Development : As a lead compound for synthesizing new drugs targeting cancer and inflammatory diseases.
  • Biological Probes : Utilized in studies to understand specific biological pathways and enzyme functions.

Properties

IUPAC Name

1-(3-methoxypropoxy)-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10-6-4-7-12(11(10)2)14-9-5-8-13-3/h4,6-7H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFNSGFBSSNJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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